molecular formula C19H20N2O B2760691 N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396749-43-1

N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2760691
CAS No.: 1396749-43-1
M. Wt: 292.382
InChI Key: JZVMLJXLMZQOMI-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring a dimethylamino-substituted butynyl chain. This compound’s structure combines a rigid biphenyl backbone with a polar, electron-donating dimethylamino group and a conjugated alkyne moiety.

Properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-21(2)15-7-6-14-20-19(22)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,14-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVMLJXLMZQOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(dimethylamino)but-2-yn-1-ol, which is then coupled with a biphenyl carboxylic acid derivative under amide bond-forming conditions.

  • Step 1: Synthesis of 4-(dimethylamino)but-2-yn-1-ol

      Reagents: Dimethylamine, propargyl bromide

      Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide, with a base like potassium carbonate to facilitate the nucleophilic substitution.

  • Step 2: Coupling with Biphenyl Carboxylic Acid

      Reagents: 4-(dimethylamino)but-2-yn-1-ol, biphenyl-4-carboxylic acid, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)

      Conditions: The reaction is typically performed in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further streamline the process.

Chemical Reactions Analysis

Types of Reactions: N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the biphenyl moiety provides hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biphenyl carboxamide scaffold is widely modified to tune physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Effects
Target Compound 4-(dimethylamino)but-2-yn-1-yl 293.42 Polar, hydrophilic, electron-donating
N-(4-Chlorophenyl)-[1,1'-biphenyl]-4-carboxamide 4-Chlorophenyl 307.77 Electron-withdrawing, hydrophobic
N-(1,5-Dimethylhexyl)-[1,1'-biphenyl]-4-carboxamide Branched alkyl 309.45 Hydrophobic, sterically bulky
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide Cyclooctyl 335.47* Hydrophobic, flexible conformation
N-(4-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide 4-Acetylphenyl 315.37 Electron-withdrawing, ketone functionality

*Calculated based on molecular formula.

Key Observations:
  • Polarity and Solubility: The target compound’s dimethylamino group enhances polarity compared to hydrophobic substituents (e.g., cyclooctyl or chlorophenyl ), likely improving aqueous solubility.
  • Electronic Effects: The dimethylamino group is electron-donating, which may increase the carboxamide’s nucleophilicity and hydrogen-bonding capacity, contrasting with electron-withdrawing groups (e.g., acetyl or chloro ) that reduce electron density on the aromatic ring.
  • Steric Considerations : The linear butynyl chain in the target compound may impose less steric hindrance than bulky substituents like branched alkyls or cycloalkyl groups .

Biological Activity

N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cell lines, and relevant case studies.

  • Molecular Formula : C20H22N2O
  • Molecular Weight : 306.4 g/mol
  • CAS Number : 1396813-71-0

The biological activity of N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide is primarily attributed to its interaction with various biomolecular targets:

  • Inhibition of Acetylcholine Receptors : The compound exhibits anticholinergic properties, inhibiting acetylcholine receptors and modulating cholinergic signaling pathways. This mechanism suggests potential applications in treating conditions like bronchial asthma and other cholinergic dysfunctions .
  • Anticancer Activity : Preliminary studies indicate that this compound may possess significant anticancer properties. It has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Antiproliferative Effects

Research has shown that N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide exhibits potent antiproliferative effects across various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (μM)Reference
HeLa (Cervical)6.72
MDA-MB-231 (Breast)4.87
A549 (Lung)16.79
HT-29 (Colon)3–18

These values indicate that the compound is particularly effective against breast and cervical cancer cells, suggesting a selective toxicity profile that spares normal cells.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various derivatives, N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide was found to be significantly more effective than standard chemotherapeutic agents such as doxorubicin in certain cell lines. The study highlighted its potential as a lead compound for further development in anticancer therapy .

Study 2: Mechanistic Insights

Another investigation explored the molecular mechanisms underlying the compound's action. It was found that the compound could inhibit tubulin assembly, a critical process for cancer cell division. This inhibition was associated with an increase in apoptosis markers within treated cells, further supporting its role as an anticancer agent .

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